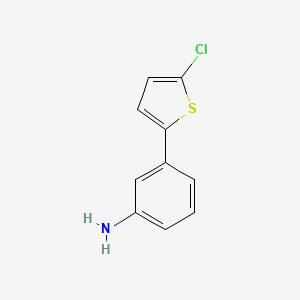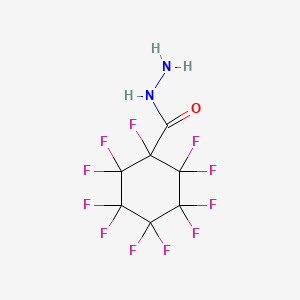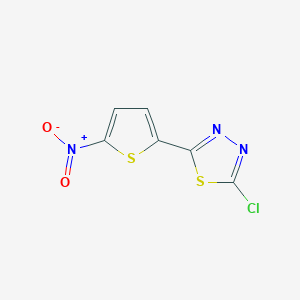
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chlorothiadiazole with 5-nitrothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The nitrothiophene moiety can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Nucleophilic Substitution: The chloro group on the thiadiazole ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of the compound.
Nucleophilic Substitution: Substituted thiadiazole derivatives with various nucleophiles.
Reduction: Amino derivatives of the compound.
科学的研究の応用
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential antitumor and antiviral activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It has been evaluated for its cytotoxic activity against various cancer cell lines.
作用機序
The mechanism of action of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . The nitro group plays a crucial role in its cytotoxic activity by generating reactive oxygen species (ROS) that damage cellular components .
類似化合物との比較
Similar Compounds
2-Chloro-5-methylthiophene: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
5-Nitrothiophene-2-carboxylic acid: Contains the nitrothiophene moiety but lacks the thiadiazole ring, leading to different chemical properties.
Uniqueness
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is unique due to the presence of both the chloro and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in medicinal chemistry and materials science.
特性
CAS番号 |
4015-13-8 |
|---|---|
分子式 |
C6H2ClN3O2S2 |
分子量 |
247.7 g/mol |
IUPAC名 |
2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2ClN3O2S2/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H |
InChIキー |
WMYKBZVLBMQOMG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
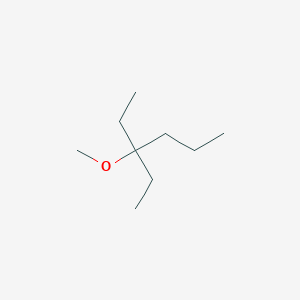

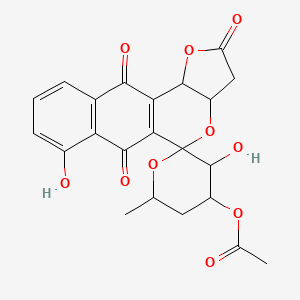
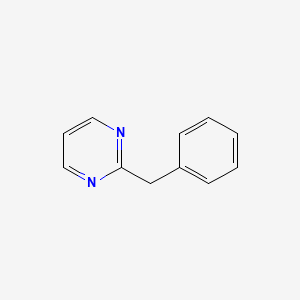
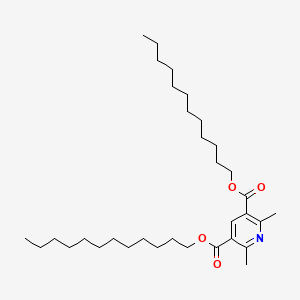
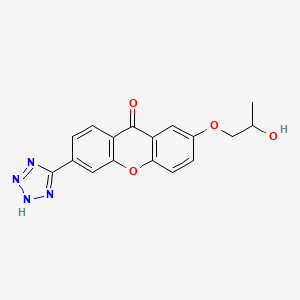
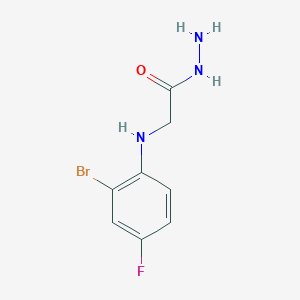
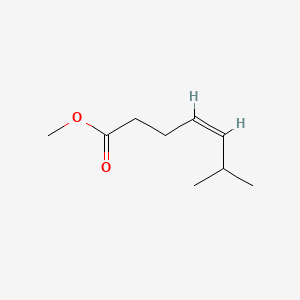
silane](/img/structure/B14149387.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)

